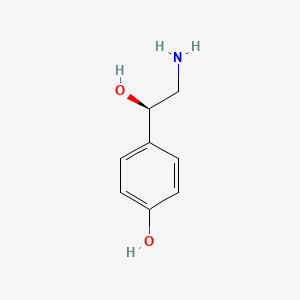

(R)-octopamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is structurally related to norepinephrine and is involved in several physiological processes.

Synthetic Routes and Reaction Conditions:

Reduction of Benzoyl Cyanide: One of the more recent and efficient methods involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).

Reduction of 2-Nitro-1-phenyl-ethanol: An earlier method includes the reduction of 2-nitro-1-phenyl-ethanol.

Industrial Production Methods:

Enzymatic Synthesis: Phenylethanolamine N-methyltransferase can methylate norepinephrine to produce (R)-octopamine.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form p-hydroxymandelic acid.

Reduction: It can be reduced from benzoyl cyanide or 2-nitro-1-phenyl-ethanol.

Substitution: The compound can participate in substitution reactions due to its phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products:

Oxidation: p-Hydroxymandelic acid.

Reduction: this compound itself.

Chemistry:

Neurotransmitter Studies: this compound is used to study neurotransmitter functions and pathways in invertebrates.

Biology:

Invertebrate Physiology: It plays a crucial role in the fight or flight response, subordinate behavior, and associative learning in insects.

Medicine:

Cardiovascular Research: The compound is studied for its potential use in treating hypotension and as a cardiotonic.

Industry:

Wirkmechanismus

(R)-octopamine exerts its effects by binding to adrenergic receptors, particularly in invertebrates . It acts as a neurotransmitter, influencing various physiological responses such as muscle contraction and heart rate regulation . The compound is biosynthesized from tyramine and can be converted to norepinephrine by phenylethanolamine N-methyltransferase .

Vergleich Mit ähnlichen Verbindungen

Norepinephrine: Shares structural similarities and functions as a neurotransmitter in mammals.

Tyramine: A precursor in the biosynthesis of (R)-octopamine.

Dopamine: Another neurotransmitter with a similar structure and function.

Uniqueness: this compound is unique in its role as a neurotransmitter in invertebrates, whereas compounds like norepinephrine and dopamine are more prominent in vertebrates . Its ability to bind to specific adrenergic receptors in invertebrates sets it apart from other phenylethanolamines .

Wissenschaftliche Forschungsanwendungen

Neurobiological Applications

Aversive Learning Enhancement

Recent studies have shown that (R)-octopamine enhances aversive odor learning in Drosophila by interacting with dopamine signaling pathways. Researchers developed a genetically encoded optical sensor (GRAB OA1.0) to measure octopamine dynamics, revealing its crucial role in modulating neural circuit functions related to learning and memory .

Sleep Regulation

this compound has been implicated in sleep regulation in Drosophila. It promotes arousal, with increased octopamine levels correlating with wakefulness. Mutations affecting octopamine biosynthesis lead to increased sleep, which can be restored through pharmacological treatment with octopamine . This suggests potential applications in understanding sleep disorders.

Thermogenesis in Honeybees

In honeybees, this compound signaling is essential for thermogenesis. Studies indicate that depletion of octopamine results in hypothermia, while its administration can reverse this effect. The signaling pathway involves β-octopamine receptors, which are positively coupled to adenylyl cyclases, increasing intracellular cyclic adenosine monophosphate (cAMP) levels necessary for heat production .

Metabolic Applications

Astrocyte Metabolism Modulation

this compound has been identified as a key metabolite that influences the switch between protective and toxic states of astrocytes in the mammalian brain. High levels of octopamine can prevent lactate production in astrocytes, leading to neurodegeneration. This highlights its potential role in neuroprotection and treatment strategies for neurodegenerative diseases like α-synucleinopathies .

Therapeutic Implications

Potential in Neurological Disorders

The modulation of astrocyte function by this compound suggests therapeutic implications for conditions involving neuroinflammation and metabolic dysregulation. By harnessing its effects on astrocyte metabolism, researchers may develop new treatments for various neurological disorders .

Investigations into Octopaminergic Agonists

Research into octopaminergic agonists has shown promise in modulating neuronal activity and behavior in insects, indicating potential applications in pest management and neurobiology . Understanding these mechanisms may lead to the development of novel insecticides that target specific neural pathways.

Data Table: Biological Activities of this compound

Case Studies

- Aversive Learning Enhancement in Drosophila : The development of GRAB OA1.0 allowed researchers to visualize octopamine dynamics during learning tasks, demonstrating its role as a neuromodulator that enhances memory formation .

- Thermogenesis Restoration in Honeybees : Experiments showed that administering this compound could reverse hypothermia induced by reserpine treatment, confirming its necessity for thermogenic responses .

- Astrocyte Function Modulation : Research revealed that manipulating octopamine levels could shift astrocyte metabolism towards protective pathways, offering insights into therapeutic strategies for neurodegenerative diseases .

Eigenschaften

CAS-Nummer |

876-04-0 |

|---|---|

Molekularformel |

C8H11NO2 |

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

4-[(1R)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

InChI-Schlüssel |

QHGUCRYDKWKLMG-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O |

Isomerische SMILES |

C1=CC(=CC=C1[C@H](CN)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C(CN)O)O |

Key on ui other cas no. |

104-14-3 |

Physikalische Beschreibung |

Solid |

Synonyme |

4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.